molecular formula C23H21N3O4S B2994035 N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898351-00-3

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2994035
CAS No.: 898351-00-3
M. Wt: 435.5
InChI Key: WXICVVJIJRWKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a trimethoxybenzamide moiety, and a pyridin-2-ylmethyl group, which contribute to its unique chemical and biological characteristics.

Chemical Reactions Analysis

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)26(14-16-8-6-7-11-24-16)23-25-17-9-4-5-10-20(17)31-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICVVJIJRWKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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